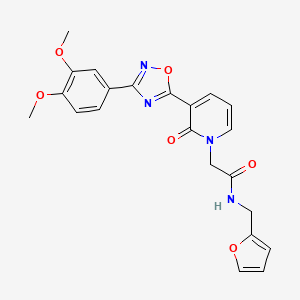

![molecular formula C10H9FN2OS B2654506 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 397-73-9](/img/structure/B2654506.png)

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

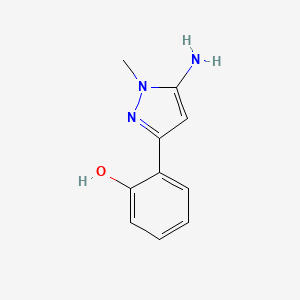

The synthesis of thiazole-bearing compounds, such as “(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide”, often starts from simple commercially available building blocks . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Molecular Structure Analysis

The thiazole ring in “(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide” consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Aplicaciones Científicas De Investigación

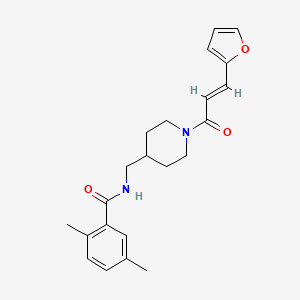

Pesticidal Agents

The compound has been found to be effective in the synthesis of novel pesticidal agents . Specifically, it has shown favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .

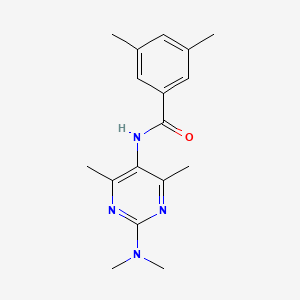

O-GlcNAcase (OGA) Inhibitors

The compound has been used in the synthesis of molecules useful as O-GlcNAcase (OGA) inhibitors . OGA inhibitors have potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Biological and Computational Studies

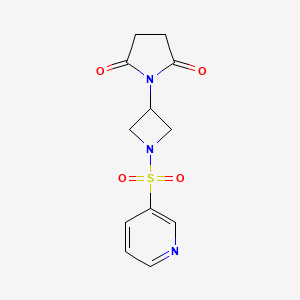

The compound has been used in biological and computational studies of flavonoid acetamide derivatives . These studies aim to improve the bioavailability and ADMET toxicity properties of flavonoids, which have numerous biological properties but are limited by aqueous insolubility, enzymatic degradation, instability, and low bioavailability .

4. Two-Photon Absorption and Multiphoton Excited Fluorescence The compound has been studied for its potential in two-photon absorption and multiphoton excited fluorescence . This type of molecular arrangement provides higher polarizability, improving the optical response .

Antiviral Activity

While not directly mentioned in the search results, it’s worth noting that similar compounds, such as indole derivatives, have shown antiviral activity . It’s possible that further research could explore the potential antiviral properties of this compound.

Anti-inflammatory Activity

Again, while not directly mentioned in the search results, similar compounds, such as indole derivatives, have shown anti-inflammatory activity . This suggests another potential area of research for this compound.

Safety and Hazards

Propiedades

IUPAC Name |

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2OS/c1-6(14)12-10-13(2)8-4-3-7(11)5-9(8)15-10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSUIZJRROHKHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2654423.png)

![1-[3-({Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2654426.png)

![O-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl) N,N-dimethylcarbamothioate](/img/structure/B2654429.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide](/img/structure/B2654434.png)

![N-(isoxazol-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2654439.png)

![5-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-3-amine](/img/structure/B2654441.png)

![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2654442.png)